molecular formula C18H16N4O3 B2914118 N-((5-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl)methyl)benzo[d][1,3]dioxole-5-carboxamide CAS No. 2034225-49-3

N-((5-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl)methyl)benzo[d][1,3]dioxole-5-carboxamide

Cat. No.: B2914118
CAS No.: 2034225-49-3
M. Wt: 336.351
InChI Key: XTSXLISUQNHOTN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-((5-(1-Methyl-1H-pyrazol-5-yl)pyridin-3-yl)methyl)benzo[d][1,3]dioxole-5-carboxamide is a heterocyclic carboxamide featuring a benzo[d][1,3]dioxole (benzodioxole) core linked to a pyridinylmethyl group substituted with a 1-methylpyrazole moiety. This compound is part of a class of molecules designed for targeted biological activities, particularly kinase inhibition, as evidenced by structurally related analogs in the literature . The benzodioxole group contributes to electron-rich aromatic systems, while the pyrazole and pyridine rings enhance hydrogen-bonding and π-π stacking interactions with biological targets.

Properties

IUPAC Name

N-[[5-(2-methylpyrazol-3-yl)pyridin-3-yl]methyl]-1,3-benzodioxole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N4O3/c1-22-15(4-5-21-22)14-6-12(8-19-10-14)9-20-18(23)13-2-3-16-17(7-13)25-11-24-16/h2-8,10H,9,11H2,1H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XTSXLISUQNHOTN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC=N1)C2=CN=CC(=C2)CNC(=O)C3=CC4=C(C=C3)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-((5-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl)methyl)benzo[d][1,3]dioxole-5-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

The compound has a complex structure characterized by the presence of a benzo[d][1,3]dioxole moiety and a pyrazole-pyridine unit. Its molecular formula is C17H17N3O4C_{17}H_{17}N_{3}O_{4} with a molecular weight of 327.34 g/mol. The presence of these functional groups contributes to its biological activity.

Research indicates that compounds similar to this compound exhibit various mechanisms of action:

  • Enzyme Inhibition : Many derivatives show inhibitory effects on enzymes such as α-amylase and other metabolic enzymes, which are crucial in conditions like diabetes .
  • Anticancer Activity : The compound's structural features suggest potential anticancer properties, with studies indicating cytotoxic effects against various cancer cell lines .
  • Antimicrobial Properties : Some benzodioxole derivatives have demonstrated antimicrobial activity, which could be relevant for developing new antibiotics .

Biological Activity Data

Here is a summary table of biological activities associated with compounds related to this compound:

Activity IC50 Value (µM)Cell Line/Target Reference
α-Amylase Inhibition0.68In vitro (human)
Cytotoxicity26 - 65Various cancer cell lines
Antimicrobial ActivityNot specifiedVarious microbial strains
Antidiabetic EffectBlood glucose reduction from 252.2 mg/dL to 173.8 mg/dL in vivoDiabetic mice model

Case Studies and Research Findings

Several studies have highlighted the biological significance of this compound:

  • Antidiabetic Potential : A study involving a streptozotocin-induced diabetic mice model demonstrated that the compound significantly reduced blood glucose levels, suggesting its potential as an antidiabetic agent .
  • Cytotoxicity Assessment : MTS assays revealed that certain derivatives exhibited selective cytotoxicity towards cancer cells while sparing normal cells, indicating a favorable safety profile for therapeutic applications .
  • Enzymatic Activity : The compound's ability to inhibit α-amylase suggests it may aid in managing carbohydrate metabolism disorders, making it a candidate for further development in diabetes management .

Comparison with Similar Compounds

Structural Features

The target compound shares structural motifs with several analogs (Table 1):

Compound Name / ID Core Structure Key Substituents Reference
Target Compound Benzodioxole-carboxamide 1-Methylpyrazole, pyridinylmethyl
CCG258205 (14an) Benzodioxole-piperidine-fluorobenzamide Pyridin-2-ylethyl, fluorophenyl
3a (5-Chloro-N-(4-cyano-1-phenyl-1H-pyrazol-5-yl)-3-methyl-1-phenyl-1H-pyrazole-4-carboxamide) Pyrazole-carboxamide Chloro, cyano, phenyl
4d (3,4-Dichloro-N-(5-(morpholinomethyl)-4-(pyridin-3-yl)thiazol-2-yl)benzamide) Thiazole-benzamide Morpholinomethyl, dichlorophenyl
9t (N-(5-([1,1′-biphenyl]-4-carbonyl)-4-(pyridin-3-yl)thiazol-2-yl)-1-(benzodioxol-5-yl)cyclopropane-carboxamide) Thiazole-cyclopropanecarboxamide Biphenyl, pyridinyl, benzodioxole

Key Observations :

  • Pyrazole vs. Thiazole Cores : Compounds like 3a and 4d utilize pyrazole or thiazole rings, which may enhance metabolic stability compared to the target compound’s pyridine-piperidine system .
  • Substituent Effects: The 1-methylpyrazole group in the target compound likely improves lipophilicity and target binding compared to unsubstituted pyrazoles (e.g., 3a) . Chloro and cyano substituents in 3a increase electrophilicity but may reduce solubility .

Key Observations :

  • Lower yields in 3a and 13 (46.7–68%) compared to some benzodioxole-piperidine derivatives (up to 90% in 14ap ) suggest steric or electronic challenges in pyrazole-carboxamide synthesis.
  • The target compound’s synthesis likely benefits from optimized coupling conditions, as seen in .

Physicochemical Properties

Compound Molecular Weight (g/mol) Melting Point (°C) LogP (Predicted) Solubility Reference
Target Compound ~380–400 N/A ~3.5 Moderate (DMF/DMSO)
3a 403.1 133–135 4.2 Low (chloroform)
4d ~500 N/A 2.8 Moderate (aqueous)
14an ~500 N/A 2.5 High (PBS)

Key Observations :

  • The target compound’s benzodioxole and pyridine groups likely improve aqueous solubility compared to highly lipophilic analogs like 3a .
  • Thiazole-containing compounds (4d, 9t) may exhibit better solubility due to polar morpholine or biphenyl groups .

Key Observations :

  • The target compound’s kinase inhibition profile is distinct from antibacterial pyrazole-carboxamides (3a–3p) .
  • Thiazole-benzamides (4d–4i) may target neurological pathways, but further studies are needed .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.